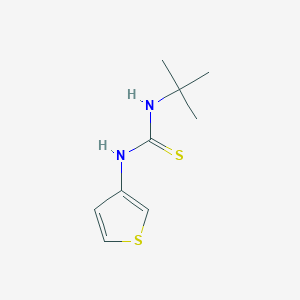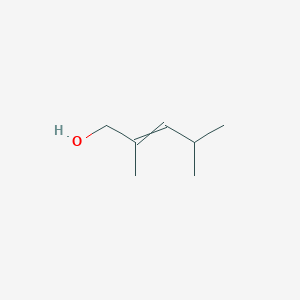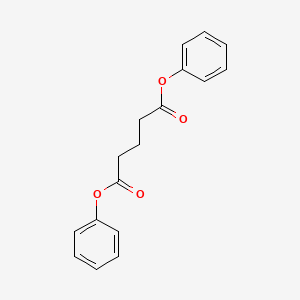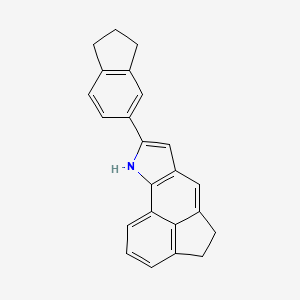![molecular formula C10H16O B14669980 Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- CAS No. 43119-66-0](/img/structure/B14669980.png)
Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-, also known as verbenol, is a bicyclic monoterpenoid alcohol. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes a double bond and a hydroxyl group. It is commonly found in essential oils of various plants and has a molecular formula of C10H16O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- can be synthesized through several methods. One common method involves the reduction of verbenone using sodium borohydride (NaBH4) in methanol. The reaction typically occurs at room temperature and yields verbenol as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the fractional distillation of turpentine oil under reduced pressure. This method allows for the isolation of bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to verbenone using oxidizing agents like chromic acid.
Reduction: Reduction of verbenone to verbenol using sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acetyl chloride for acetylation, phosphorus tribromide for bromination.
Major Products Formed
Oxidation: Verbenone.
Reduction: Verbenol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- involves its interaction with various molecular targets. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular membranes. The hydroxyl group plays a crucial role in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Verbenone: An oxidized form of verbenol with a ketone group.
Myrtenol: A similar bicyclic monoterpenoid alcohol with a different substitution pattern.
Pinene Hydrate: Another bicyclic monoterpenoid with a hydroxyl group .
Uniqueness
Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- is unique due to its specific structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound in multiple fields .
Propriétés
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h4-5,7-8,11H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKKSIMANOEXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C=C2)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325122 |
Source


|
| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43119-66-0 |
Source


|
| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)


![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)




![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)


